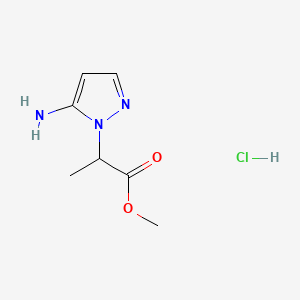
methyl 2-(5-amino-1H-pyrazol-1-yl)propanoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(5-amino-1H-pyrazol-1-yl)propanoate hydrochloride is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of an amino group at the 5-position of the pyrazole ring and a methyl ester group at the 2-position of the propanoate chain makes this compound particularly interesting for various chemical and biological studies .
Vorbereitungsmethoden
The synthesis of methyl 2-(5-amino-1H-pyrazol-1-yl)propanoate hydrochloride typically involves the reaction of 5-amino-1H-pyrazole with methyl 2-bromo-2-methylpropanoate under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Analyse Chemischer Reaktionen
Methyl 2-(5-amino-1H-pyrazol-1-yl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives. Common reagents include alkyl halides and acyl chlorides.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(5-amino-1H-pyrazol-1-yl)propanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of agrochemicals and dyes
Wirkmechanismus
The mechanism of action of methyl 2-(5-amino-1H-pyrazol-1-yl)propanoate hydrochloride involves its interaction with specific molecular targets. The amino group and the pyrazole ring can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Methyl 2-(5-amino-1H-pyrazol-1-yl)propanoate hydrochloride can be compared with other similar compounds such as:
5-Amino-1H-pyrazole: Lacks the ester group, making it less versatile in synthetic applications.
Methyl 2-(5-methyl-1H-pyrazol-1-yl)propanoate: Contains a methyl group instead of an amino group, altering its reactivity and biological properties.
Methyl 2-(5-nitro-1H-pyrazol-1-yl)propanoate: The nitro group significantly changes the compound’s electronic properties and reactivity
These comparisons highlight the unique features of this compound, particularly its amino group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C7H12ClN3O2 |
|---|---|
Molekulargewicht |
205.64 g/mol |
IUPAC-Name |
methyl 2-(5-aminopyrazol-1-yl)propanoate;hydrochloride |
InChI |
InChI=1S/C7H11N3O2.ClH/c1-5(7(11)12-2)10-6(8)3-4-9-10;/h3-5H,8H2,1-2H3;1H |
InChI-Schlüssel |
KEKCYQQXAWPSHF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)OC)N1C(=CC=N1)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




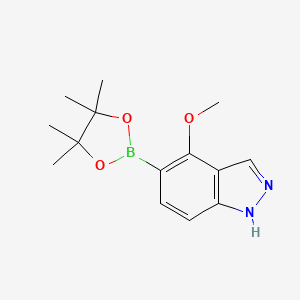

![1-{5-Benzyl-5,8-diazaspiro[3.5]nonan-8-yl}-2-chloroethan-1-onehydrochloride](/img/structure/B13456127.png)
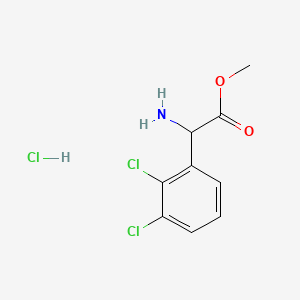

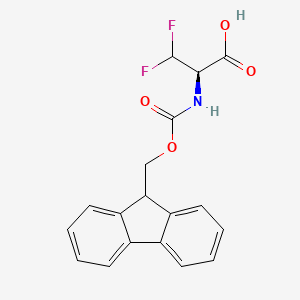
![2-Isopropoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester](/img/structure/B13456164.png)
![4-[1-(Trifluoromethyl)cyclopropyl]piperidinehydrochloride](/img/structure/B13456167.png)
![Methyl 3-(3-methoxy-3-oxopropanoyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13456176.png)
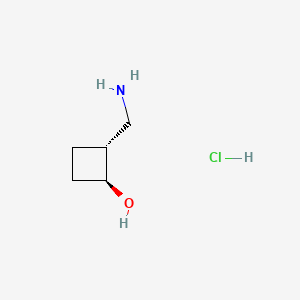
![rac-[(1R,2S,5S)-bicyclo[3.1.0]hexan-2-yl]methanol](/img/structure/B13456185.png)

